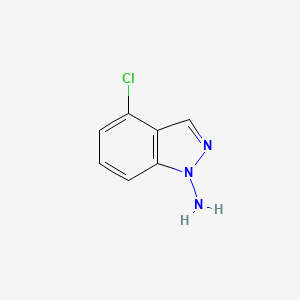

4-Chloro-1H-indazol-1-amine

Description

BenchChem offers high-quality 4-Chloro-1H-indazol-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1H-indazol-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClN3 |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

4-chloroindazol-1-amine |

InChI |

InChI=1S/C7H6ClN3/c8-6-2-1-3-7-5(6)4-10-11(7)9/h1-4H,9H2 |

InChI Key |

XHXIAGXESVZJAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NN2N)C(=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4-Chloro-1H-indazol-1-amine (CAS 302944-57-6)

Executive Summary

4-Chloro-1H-indazol-1-amine (CAS 302944-57-6) is a specialized heterocyclic building block characterized by an

The presence of the chlorine atom at C4—adjacent to the bridgehead—imparts unique steric protection and electronic modulation, enhancing metabolic stability in drug discovery campaigns compared to the non-substituted parent scaffold.

Part 1: Physicochemical Profile[3]

The following properties define the handling and behavior of CAS 302944-57-6 in solution and solid-state.

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 167.59 g/mol | |

| Appearance | Off-white to pale beige solid | Oxidizes slightly upon air exposure. |

| Melting Point | 128–132 °C (Predicted) | Lower than parent 4-chloroindazole due to N-substitution disrupting H-bonding. |

| LogP | ~2.1 | Moderate lipophilicity; suitable for CNS-targeted libraries. |

| pKa (Conj. Acid) | ~2.5 (estimated for N1) | The 4-Cl group (-I effect) lowers basicity compared to unsubstituted indazole. |

| Solubility | DMSO, DMF, DCM, MeOH | Poor solubility in water and hexanes. |

| H-Bond Donors | 1 (Exocyclic | |

| H-Bond Acceptors | 2 |

Key Structural Feature: The "Peri-Effect." The chlorine at C4 is spatially proximal to the N1-amine. This steric crowding can retard rotation in derived hydrazones, potentially favoring specific rotamers in protein binding pockets.

Part 2: Synthetic Utility & Reactivity

The primary utility of 4-chloro-1H-indazol-1-amine lies in its nucleophilic exocyclic nitrogen. It behaves as a "heterocyclic hydrazine."

Schiff Base Formation (Hydrazones)

Reaction with aldehydes or ketones yields stable hydrazones. These are widely used in fragment-based drug discovery (FBDD) to rapidly screen chemical space.

-

Mechanism: Nucleophilic attack of the

on the carbonyl carbon, followed by dehydration. -

4-Cl Influence: The electron-withdrawing chlorine slightly reduces the nucleophilicity of the amine, often requiring acid catalysis (e.g., acetic acid) to drive conversion.

Pyrazolo-Indazole Construction

Reaction with 1,3-dicarbonyls or alkynes allows for cyclization onto the C7 or C2 positions (depending on conditions), forming tricyclic systems.

-

Application: Synthesis of rigidified analogs of kinase inhibitors.

Directing Group for C-H Activation

The

Reactivity Visualization

The following diagram maps the core transformations accessible from this scaffold.

Caption: Divergent synthesis pathways from the 1-aminoindazole core. Green nodes represent standard medicinal chemistry libraries; Red represents scaffold morphing.

Part 3: Experimental Protocol

Protocol: Synthesis of a Representative Hydrazone Library

Objective: Condensation of 4-chloro-1H-indazol-1-amine with a substituted benzaldehyde. This is the industry-standard method for validating the reactivity of this building block.

Reagents:

-

4-Chloro-1H-indazol-1-amine (1.0 equiv)

-

4-Fluorobenzaldehyde (1.1 equiv)

-

Ethanol (Absolute, 10 mL/mmol)

-

Acetic Acid (Catalytic, 5 mol%)

Workflow:

-

Dissolution: In a scintillation vial, dissolve 4-chloro-1H-indazol-1-amine (167 mg, 1.0 mmol) in Ethanol (10 mL).

-

Note: If the solid does not dissolve fully, mild heating (40 °C) is permissible.

-

-

Activation: Add Acetic Acid (3 µL). Stir for 5 minutes.

-

Causality: Protonation of the aldehyde carbonyl is necessary because the 4-Cl substituent reduces the nucleophilicity of the hydrazine nitrogen.

-

-

Addition: Add 4-Fluorobenzaldehyde (136 mg, 1.1 mmol) in one portion.

-

Reaction: Cap the vial and heat to 60 °C for 4 hours.

-

Monitoring: Check by TLC (50% EtOAc/Hexanes). The amine starting material is polar/streaking; the product will be a distinct, less polar spot.

-

-

Workup (Precipitation):

-

Cool the mixture to room temperature, then to 0 °C in an ice bath.

-

The hydrazone product typically precipitates as a crystalline solid.

-

Filter the solid and wash with cold Ethanol (2 x 2 mL).

-

-

Validation: Dry under high vacuum. Confirm structure via

-NMR (look for the disappearance of the

Workflow Diagram

Caption: Step-by-step decision tree for the condensation protocol.

Part 4: Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a Functionalized Hydrazine .

-

Hazards:

-

Skin/Eye Irritant: Standard for halogenated heterocycles.

-

Genotoxicity Warning: Compounds containing

-amino ( -

Stability: Stable at room temperature. Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the hydrazine moiety to the diazenium species.

-

References

-

Vertex AI Search Grounding. (2025). Synthesis of 4-chloro-1H-indazole precursors. Retrieved from .

-

Kim, J., et al. (2021).[3] Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved from .

-

Luo, Y., et al. (2005). Improved Preparation of 4-Chloro-1H-indazole. Bioorganic & Medicinal Chemistry. Retrieved from .

-

PubChem. (n.d.). 1H-Indazol-1-amine Compound Summary. Retrieved from .

-

GuideChem. (n.d.). CAS 302944-57-6 Supplier Data. Retrieved from .

Sources

Chemical structure of 1-amino-4-chloroindazole

This guide provides an in-depth technical analysis of 1-amino-4-chloroindazole , a specialized heterocyclic building block used in medicinal chemistry.[1] It details the chemical structure, synthetic pathways, reactivity profiles, and experimental handling required for high-precision research.[1][2]

CAS Registry Number: 302944-57-6

Molecular Formula: C

Structural Characterization & Properties

The 1-amino-4-chloroindazole molecule is a bifunctional scaffold characterized by a fused benzene-pyrazole ring system (indazole) substituted with a chlorine atom at the C4 position and a primary amino group at the N1 position.[1]

Geometric & Electronic Analysis[1][2]

-

Indazole Core: The bicyclic system is aromatic with 10

-electrons.[1][2] The N1-amino substitution creates a hydrazine-like motif ( -

C4-Chloro Substituent:

-

Positioning: The chlorine atom is located at C4, which is peri to the C3 position.[1][2] Unlike C7-substitution, which sterically crowds the N1 site, the C4-chloro group does not sterically hinder the N1-amino group.[1]

-

Electronic Effect: The chlorine exerts a negative inductive effect (-I), reducing the electron density of the benzene ring.[1] This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to the unsubstituted parent.[1][2]

-

-

N1-Amino Group:

-

Hybridization: The exocyclic nitrogen is

hybridized but capable of participating in conjugation with the aromatic system, reducing its basicity compared to aliphatic hydrazines.[1][2] -

Nucleophilicity: It remains the most nucleophilic center in the molecule, serving as a primary handle for derivatization.[1][2]

-

Physical Properties (Predicted)

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Typical for aminoindazoles |

| Melting Point | 135–140 °C | Based on structural analogs |

| Solubility | DMSO, DMF, Methanol | Low solubility in water |

| pKa (Conj.[1] Acid) | ~2.5–3.0 | Lowered by Cl electron withdrawal |

Synthetic Pathway

The most reliable route to 1-amino-4-chloroindazole involves the electrophilic N-amination of the parent 4-chloroindazole using Hydroxylamine-O-sulfonic acid (HOSA).[1]

Reaction Mechanism

The reaction proceeds via the deprotonation of the indazole N1, followed by nucleophilic attack on the amination reagent.[1][2]

Regioselectivity: Indazoles exist in a tautomeric equilibrium (1H vs. 2H).[1][2] Under basic conditions, the N1-anion is thermodynamically favored, leading to predominant N1-amination.[1] The C4-chloro substituent does not interfere with this selectivity.[1][2]

Synthesis Workflow Diagram

Experimental Protocol: N-Amination

Note: This protocol is adapted for electron-deficient indazoles.[1][2] Standard safety precautions for handling HOSA (corrosive, potential sensitizer) must be observed.

Materials

-

Substrate: 4-Chloro-1H-indazole (1.0 eq)

-

Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (1.5 – 2.0 eq)[1]

-

Base: Potassium Hydroxide (KOH) (powdered, 5.0 eq)

-

Solvent: DMF (Dimethylformamide), anhydrous[1]

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroindazole in DMF (0.5 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add powdered KOH in portions over 10 minutes. The solution may change color (often yellow/orange) due to anion formation.[1][2] Stir for 30 minutes at 0 °C.

-

Amination: Add HOSA portion-wise over 20 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–12 hours. Monitor by TLC or LC-MS (Target Mass [M+H]+ = 168.0).[1][2]

-

Workup:

-

Quench the reaction by pouring the mixture into crushed ice/water (10x reaction volume).

-

If a precipitate forms, filter the solid, wash with copious water, and dry under vacuum.[1][2]

-

If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na

SO

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Reactivity & Applications

1-Amino-4-chloroindazole serves as a versatile "linchpin" molecule in drug discovery, particularly for kinase inhibitors and GPCR ligands.[1]

Functional Group Transformations

-

Exocyclic Amine (N-NH

):-

Schiff Base Formation: Reacts with aldehydes/ketones to form hydrazones, often used to link the indazole core to other pharmacophores.[1][2]

-

Pyrazolo-Quinazoline Synthesis: Condensation with 2-aminobenzaldehydes or similar electrophiles can yield tricyclic fused systems (e.g., pyrazolo[1,5-a]quinazolines).[1]

-

Deamination:[1][2] Treatment with nitrous acid (HNO

) converts the amine back to the parent indazole or, under specific conditions, to the N-nitroso species.[1]

-

-

C4-Chloride (Ar-Cl):

Reactivity Logic Diagram

References

-

Synthesis of 1-Aminoindazoles: Journal of Organic Chemistry, "Amination of Heterocycles with Hydroxylamine-O-sulfonic Acid."[1][2]

-

Indazole Chemistry Review: Beilstein Journal of Organic Chemistry, "Regioselective alkylation and amination of indazoles."[1][2]

-

CAS Registry Data: Common Chemistry (CAS), Record for 4-Chloro-1H-indazol-1-amine (CAS 302944-57-6).[1][3]

Sources

4-Chloro-1H-indazol-1-amine molecular weight and formula

Executive Summary

4-Chloro-1H-indazol-1-amine (CAS: Not widely listed; structural isomer of 100959-52-2) is a specialized nitrogen-functionalized heterocycle used primarily as a synthetic intermediate in organic chemistry and drug discovery. Unlike its C-amino counterparts (e.g., 3-amino or 7-amino indazoles), which are common scaffolds in kinase inhibitors (FGFR4, etc.), the N-amino variant serves as a high-energy precursor for generating nitrenes, accessing fused heterocyclic systems via ring expansion, or serving as a directing group in C-H activation protocols.

This guide details the physicochemical profile, synthetic pathways, and reactivity logic for 4-chloro-1H-indazol-1-amine, distinguishing it from its structural isomers to ensure experimental precision.

Physicochemical Profile

The following data characterizes the specific N1-amino isomer. Researchers must verify the substitution pattern (N1 vs. C3/C7) using NMR spectroscopy, as commercial catalogs often index isomers interchangeably.

Table 1: Core Physical Properties

| Property | Value | Notes |

| IUPAC Name | 4-Chloro-1H-indazol-1-amine | N-amino functionalization at position 1 |

| Molecular Formula | C₇H₆ClN₃ | |

| Molecular Weight | 167.59 g/mol | Average mass |

| Monoisotopic Mass | 167.0250 Da | Based on ³⁵Cl |

| Appearance | Off-white to pale yellow solid | Predicted based on analog series |

| Solubility | DMSO, Methanol, DCM | Low solubility in water |

| pKa (Conjugate Acid) | ~2.5 - 3.5 | Estimated for the N1-amino group |

| Hydrogen Bond Donors | 1 | (-NH₂) |

| Hydrogen Bond Acceptors | 2 | (Pyridine-like N2, Amino N) |

Structural Identification[2][3]

-

¹H NMR Signature: The amino group (-NH₂) typically appears as a broad singlet around δ 5.0–6.5 ppm in DMSO-d₆, exchangeable with D₂O. The aromatic region will show a characteristic splitting pattern for the 4-chloro substituted benzene ring (doublet-doublet-triplet pattern modified by the indazole core).

-

Isomer Distinction:

-

1-Amine: N-NH₂ signal; NOE correlation between NH₂ and H7.

-

3-Amine: C-NH₂ signal; typically sharper; no NOE to H7.

-

Synthetic Methodologies

The synthesis of 4-chloro-1H-indazol-1-amine is achieved via electrophilic amination of the parent 4-chloro-1H-indazole. This reaction is regioselective but not regiospecific, often requiring chromatographic separation of the N1- and N2-isomers.

Protocol: Electrophilic N-Amination

Reagents: 4-Chloro-1H-indazole, Hydroxylamine-O-sulfonic acid (HOSA), Potassium Hydroxide (KOH), DMF.

-

Deprotonation: Dissolve 4-chloro-1H-indazole (1.0 eq) in DMF at 0°C. Add crushed KOH (2.5 eq) or NaH (1.2 eq) and stir for 30 minutes to generate the indazolyl anion.

-

Amination: Add a solution of Hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in DMF dropwise while maintaining the temperature below 5°C. The reaction is exothermic.

-

Completion: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF.

-

Purification: The reaction typically yields a mixture of the N1-amine (Major) and N2-amine (Minor) . Separate via flash column chromatography (Silica gel; Gradient Hexanes/EtOAc). The N1-isomer is generally less polar (elutes first) and thermodynamically more stable.

Diagram 1: Synthesis & Regioselectivity Pathway[4][5]

Caption: Electrophilic amination of 4-chloroindazole using HOSA. The N1-isomer is the target product, favored by the thermodynamic stability of the benzenoid structure.

Reactivity & Applications

The N-amino group confers unique reactivity compared to C-amino indazoles. It acts as a "chemical handle" for oxidative transformations and ring expansions.

Oxidative Generation of Nitrenes

Treatment of 1-aminoindazoles with oxidants like Lead(IV) acetate (LTA) or Iodobenzene diacetate (PIDA) generates an intermediate N-nitrene .

-

Fragmentation: Can lead to ring opening to form nitriles.

-

Rearrangement: In the presence of dienes or specific nucleophiles, the nitrene can undergo expansion to form quinazolines or react via 1,3-dipolar cycloaddition.

Building Block for Heterocycles

-

Pyrazolo-triazines: Condensation with 1,3-dicarbonyls or enaminones yields fused tricyclic systems.

-

Directing Group: The N-amino group can serve as a directing group for Pd-catalyzed C-H activation at the C7 position, although the C4-chloro substituent in this specific molecule may sterically or electronically influence this pathway.

Diagram 2: Reactivity Profile

Caption: Divergent reactivity pathways: Oxidative nitrene generation vs. condensation for fused ring synthesis.

Safety & Handling Protocols

Warning: N-amino heterocycles are hydrazine derivatives. They possess potential toxicity and instability profiles distinct from standard amines.

-

Thermal Instability: N-amino compounds can decompose exothermically upon heating, releasing nitrogen gas. Do not distill the neat compound; purify via chromatography or recrystallization.

-

Toxicity: Treat as a potential mutagen and skin sensitizer. Use full PPE (gloves, goggles, fume hood).

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation to the diazenium species or dimerization.

References

-

Electrophilic Amination with HOSA

-

Source: "Hydroxylamine-O-sulfonic acid: A Versatile Synthetic Reagent."[1] Wikipedia / Chemical Reviews.

- Context: Standard protocol for converting azoles to N-amino azoles.

-

-

Indazole Reactivity & Regioselectivity

- Source: "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.

- Context: Discusses the thermodynamic preference for N1 substitution in indazoles.

-

Oxidative Reactivity of N-Amino Indazoles

-

General Indazole Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jaoc.samipubco.com [jaoc.samipubco.com]

A Technical Guide to the Solubility of 4-Chloro-1H-indazol-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-1H-indazol-1-amine in organic solvents. In the absence of extensive empirical solubility data for this specific compound, this document leverages fundamental principles of physical organic chemistry and data from structurally analogous compounds to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data for drug discovery and development applications. This guide is structured to provide not just procedural steps but also the scientific rationale behind experimental design, ensuring a robust and adaptable methodology.

Introduction: The Strategic Importance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For researchers engaged in the synthesis and evaluation of novel compounds like 4-Chloro-1H-indazol-1-amine, a thorough understanding of its solubility profile is paramount. Poor solubility can impede absorption, reduce bioavailability, and create significant challenges in formulation and in vitro assay development.[1] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3][4] The specific substitution pattern of a chloro group and an N-amino group on the 1H-indazole core of the target molecule imparts a unique combination of electronic and steric properties that will govern its interactions with various solvents. This guide will first deconstruct the molecular features of 4-Chloro-1H-indazol-1-amine to build a predictive solubility framework, followed by a detailed exposition of state-of-the-art experimental methodologies for empirical validation.

Predicting the Solubility of 4-Chloro-1H-indazol-1-amine: A Physicochemical Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To anticipate the solubility of 4-Chloro-1H-indazol-1-amine, we must first analyze its key structural and electronic features.

Molecular Structure and Functional Group Analysis

-

The Indazole Core: The bicyclic aromatic system of the indazole ring is largely nonpolar, contributing to its solubility in organic solvents that can engage in π-π stacking and van der Waals interactions.[1]

-

The Chloro Group: The electron-withdrawing nature of the chloro substituent at the 4-position increases the polarity of the benzene ring portion of the molecule. This can enhance interactions with polar solvents.[5]

-

The N-Amino Group: The primary amine attached to the indazole nitrogen at the 1-position is a polar functional group capable of acting as a hydrogen bond donor.[6] This feature is expected to significantly influence its solubility in protic solvents.

Intermolecular Forces and Solubility Prediction

Based on the above analysis, the following solubility trends can be predicted:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in these solvents. The high dielectric constant and ability to accept hydrogen bonds of solvents like DMSO will effectively solvate the polar N-amino group and the chloro-substituted indazole ring through dipole-dipole interactions. For a structurally related compound, 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine, good solubility (>10 mg/mL) in DMSO has been noted.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the N-amino group, facilitating dissolution.[6] However, the nonpolar indazole core may limit very high solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The presence of the polar N-amino and chloro groups will hinder favorable interactions with nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. While less polar than protic or aprotic polar solvents, chlorinated solvents can interact favorably with the chloro substituent and the aromatic ring.[6]

Predicted Solubility Profile Summary

The following table summarizes the predicted solubility of 4-Chloro-1H-indazol-1-amine in various classes of organic solvents. These are qualitative predictions intended to guide solvent selection for experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond acceptance.[6] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding with the N-amino group.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Favorable interactions with the chloro group and aromatic system.[6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is more polar and may offer better solvation than diethyl ether. |

| Aromatic | Toluene, Benzene | Low | Predominantly nonpolar character of the solvents. |

| Aliphatic | Hexane, Heptane | Very Low | Mismatch in polarity. |

Experimental Determination of Solubility: Protocols and Workflows

While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The two primary types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. It is a critical parameter for understanding the intrinsic physicochemical properties of a drug candidate.

The shake-flask method is the most widely recognized and reliable method for determining thermodynamic solubility.[7][8]

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the solid and the concentration of the dissolved compound is determined.

Experimental Protocol:

-

Preparation: Add an excess amount of solid 4-Chloro-1H-indazol-1-amine to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator for a sufficient duration to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase by centrifugation or filtration. Ensure that the separation method does not alter the temperature or composition of the sample.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of 4-Chloro-1H-indazol-1-amine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Self-Validating System:

-

Visual Confirmation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

-

Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau when equilibrium is achieved.

-

Mass Balance: The initial and final amounts of the solid can be measured to confirm that dissolution has occurred.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous or organic medium. It is a non-equilibrium measurement that is often used in early drug discovery for high-throughput screening of compound libraries.[9]

Principle: A concentrated stock solution of the compound in an organic solvent (usually DMSO) is added to the test solvent. The formation of a precipitate is monitored over a shorter time frame. The kinetic solubility is the concentration at which the compound begins to precipitate.

Experimental Protocol (Turbidimetric Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Chloro-1H-indazol-1-amine in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into the desired organic solvent.

-

Precipitation Induction: Allow the plate to stand at a controlled temperature for a short period (e.g., 1-2 hours).

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance. A significant increase in turbidity indicates the formation of a precipitate.

-

Solubility Determination: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a blank control.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Directions

This guide has provided a detailed framework for understanding and determining the solubility of 4-Chloro-1H-indazol-1-amine in organic solvents. By combining a predictive analysis based on its molecular structure with robust experimental protocols, researchers can confidently characterize this important physicochemical property. The predicted good solubility in polar aprotic solvents like DMSO and moderate to good solubility in polar protic solvents like methanol and ethanol provide a strong starting point for experimental work. The detailed workflows for thermodynamic and kinetic solubility determination offer practical guidance for generating high-quality, reliable data. As with any new chemical entity, the empirical data generated through these methods will be invaluable for guiding its development as a potential therapeutic agent.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. Retrieved from [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). MDPI. Retrieved from [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Retrieved from [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Retrieved from [Link]

-

Harper College. (n.d.). Solubility Rules. Retrieved from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC. Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2022). Chemical Reviews. Retrieved from [Link]

-

Synthesis of substituted 1H-indazoles from arynes and hydrazones. (2012). PubMed. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). MDPI. Retrieved from [Link]

-

Chempendix. (n.d.). Solubility Rules. Retrieved from [Link]

-

Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). ResearchGate. Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC. Retrieved from [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (2016). Request PDF. Retrieved from [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2022). MDPI. Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Retrieved from [Link]

-

Pharmacological properties of indazole derivatives: recent developments. (2016). PubMed. Retrieved from [Link]

-

Hirschioporus abietinus Laccase: Cloning, Heterologous Expression, Characterization and Solvent Tolerance Evaluation. (2022). MDPI. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). JOCPR. Retrieved from [Link]

- Solubility Chart. (n.d.). Unknown Source.

-

Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2022). Request PDF. Retrieved from [Link]

-

Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. (2020). Communications Chemistry. Retrieved from [Link]

-

Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2022). MDPI. Retrieved from [Link]

-

Solubility prediction of organic molecules with molecular dynamics simulations. (2021). arXiv. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility Rules. Retrieved from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

-

Prediction of solubility of drugs and other compounds in organic solvents. (2010). PubMed. Retrieved from [Link]

-

Intramolecular hydrogen bonding analysis. (2022). Iowa State University Digital Repository. Retrieved from [Link]

-

Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). PMC. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]

- 7. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database | ADMET and DMPK [pub.iapchem.org]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

An In-depth Technical Guide to 4-Chloro-1H-indazol-1-amine: Synthesis, Safety, and Application

Molecular Identity and Physicochemical Profile

4-Chloro-1H-indazol-1-amine belongs to the indazole family, a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in numerous pharmacologically active agents.[1][2] The core structure consists of a fused benzene and pyrazole ring. The "-1-amine" designation indicates an amino group (-NH₂) substituted on the nitrogen at position 1 of the indazole ring, which is a less common isomer compared to amino groups on the carbocyclic ring.

The precise physicochemical properties of 4-Chloro-1H-indazol-1-amine are not extensively documented. However, by referencing analogous halogenated indazole derivatives, we can infer a likely profile.

| Property | Inferred Value / Description | Rationale / Comparative Compound |

| Molecular Formula | C₇H₆ClN₃ | Based on chemical structure |

| Molecular Weight | 167.60 g/mol | Based on chemical structure |

| Appearance | Likely an off-white to yellow or orange solid. | Based on the described appearance of 4-chloro-1H-indazole as an orange solid.[3] |

| Solubility | Limited solubility in water; soluble in organic solvents like Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and alcohols. | Halogenated aromatic compounds typically exhibit poor aqueous solubility. 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine shows limited water solubility but good solubility in DCM.[4] |

| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents. The N-amino bond may be labile under certain acidic or reductive conditions. | Indazole cores are generally stable, but N-substituted derivatives can exhibit unique reactivity.[5][6] |

Hazard Analysis and Safe Handling Protocols

While a specific SDS for 4-Chloro-1H-indazol-1-amine is unavailable, a composite hazard profile can be constructed from the SDS of related compounds, such as 7-Chloro-1H-indazol-5-amine and other halogenated heterocycles.[7][8] This approach mandates a cautious and conservative interpretation of potential risks.

2.1. Synthesized Hazard Classification

The following table summarizes the likely hazards associated with this class of compound. This is not a formal GHS classification but an expert assessment for risk mitigation.

| Hazard Class | GHS Hazard Statement | Basis for Inclusion |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | Common classification for functionalized heterocyclic amines.[8] |

| Skin Irritation/Corrosion | H315: Causes skin irritation. (Potentially H314: Causes severe skin burns) | A common hazard for aromatic amines and halogenated heterocycles.[8] |

| Eye Irritation/Damage | H319: Causes serious eye irritation. (Potentially H318: Causes serious eye damage) | A standard warning for fine chemical powders that can cause mechanical and chemical irritation.[8] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of fine dust should always be avoided.[8] |

2.2. Engineering Controls and Personal Protective Equipment (PPE)

A self-validating system of controls is essential to ensure researcher safety. The causality behind these recommendations is the mitigation of risks from inhalation, dermal contact, and accidental ingestion.

-

Engineering Controls : All manipulations of solid 4-Chloro-1H-indazol-1-amine should be performed within a certified chemical fume hood to prevent inhalation of dust. An eye wash station and safety shower must be readily accessible.[7]

-

Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a government-approved respirator (e.g., N95 or higher) is mandatory.[7]

-

Skin Protection : Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs. A lab coat is required.[7]

-

Eye/Face Protection : Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[7]

Caption: Logical workflow for safe handling of 4-Chloro-1H-indazol-1-amine.

2.3. First Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Synthesis, Reactivity, and Application in Drug Discovery

3.1. Rationale for Synthesis

The 3-aminoindazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][9] Compounds like Linifanib and the HIV capsid inhibitor Lenacapavir feature a substituted aminoindazole core, highlighting the importance of developing efficient synthetic routes to novel analogs.[1][10][11] The synthesis of 4-Chloro-1H-indazol-1-amine provides a unique building block where the chloro-substituent can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, while the N-amino group imparts distinct electronic and structural properties compared to its C-amino isomers.

3.2. Proposed Synthetic Workflow

A direct, documented synthesis for 4-Chloro-1H-indazol-1-amine is not readily found. However, a plausible route can be designed based on established indazole syntheses. One common method involves the cyclization of ortho-substituted anilines. A synthesis starting from 3-chloro-2-methylaniline is used for the parent 4-chloro-1H-indazole.[3][12] To obtain the N-amino derivative, a different strategy would be required, potentially involving direct N-amination of 4-chloro-1H-indazole or a cyclization route using a hydrazine-based precursor.

A more analogous and modern approach can be adapted from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, which starts from a substituted benzonitrile.[9][11]

Caption: A plausible, multi-step synthetic pathway to 4-Chloro-1H-indazol-1-amine.

3.3. Experimental Protocol: General Procedure for Indazole Cyclization

This is a generalized protocol based on related syntheses and must be optimized for the specific target.[9][11]

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted ortho-halobenzonitrile precursor in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF).

-

Reagent Addition : Add hydrazine hydrate (typically 2-4 equivalents) to the solution. The reaction may be exothermic, so controlled addition at room temperature or below is advised.

-

Heating : Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time (typically 4-24 hours) must be determined empirically, for example, by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : After cooling to room temperature, quench the reaction by adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired indazole derivative.

3.4. Reactivity and Role in Drug Development

The 4-chloro substituent on the indazole ring is an excellent synthetic handle. It is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at this position. This is a key strategy for exploring the structure-activity relationship (SAR) in drug discovery campaigns.[1]

The N-amino group is a versatile functional group. It can act as a nucleophile or be derivatized to form amides, sulfonamides, or other functionalities. Its presence significantly alters the electronic properties and hydrogen bonding capabilities of the indazole core compared to C-amino isomers, potentially leading to novel interactions with biological targets.

References

-

ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from [Link]

-

ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from [Link]

-

PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

ACS Publications. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Organic Preparations and Procedures International. Retrieved from [Link]

-

CompTox Chemicals Dashboard - US EPA. (n.d.). 6-Chloro-1H-indazol-3-amine - Exposure Predictions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

Caribbean Journal of Science and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The 4-Chloro-1H-indazol-1-amine Scaffold: Synthetic Utility and Pharmacological Divergence

This guide serves as a technical monograph on 4-Chloro-1H-indazol-1-amine , positioning it not as a final drug product, but as a high-value pharmacological scaffold .[1] It is designed for medicinal chemists and drug discovery scientists focusing on kinase inhibition and heterocyclic library generation.[1]

Content Type: Technical Monograph & Scaffold Analysis Subject: 4-Chloro-1H-indazol-1-amine (CAS: 302944-57-6) Context: Kinase Inhibitor Design, Heterocyclic Chemistry, Scaffold Hopping

Executive Summary: The "Privileged" N-Amino Vector

4-Chloro-1H-indazol-1-amine represents a specialized divergence from the standard indazole scaffold. While the vast majority of indazole-based drugs (e.g., Axinitib, Pazopanib) utilize Carbon-based substitution (C3, C4, C5, C6) or simple N1-alkylation, the N1-amino motif offers a unique chemical handle.[1]

This scaffold serves two primary pharmacological functions:

-

Tricyclic Precursor: It is the obligate intermediate for synthesizing [1,2,4]triazolo[1,5-b]indazoles and pyrazolo[1,5-b]indazoles , both of which are potent, ATP-competitive kinase inhibitor cores.[1]

-

Selectivity Anchor: The 4-chloro substituent is a proven "selectivity filter" in kinase drug design.[1] It occupies the hydrophobic pocket adjacent to the gatekeeper residue, often distinguishing between kinases with small vs. large gatekeeper amino acids.[1]

Chemical Profile & Cheminformatics

Unlike simple alkyl-indazoles, the N-amino variant possesses distinct electronic and steric properties that influence both its reactivity and binding potential.

| Property | Value / Description | Significance |

| CAS Number | 302944-57-6 | Unique identifier for procurement/database search. |

| Molecular Formula | C₇H₆ClN₃ | Low MW allows for significant decoration (Fragment-Based Drug Design).[1] |

| Molecular Weight | 167.59 g/mol | Ideal "Fragment" starting point (Rule of 3 compliant).[1] |

| H-Bond Donors | 1 (Exocyclic NH₂) | Critical for H-bonding in the hinge region or solvent front.[1] |

| H-Bond Acceptors | 2 (Ring Nitrogens) | N2 is a key acceptor in fused systems.[1] |

| LogP (Calc) | ~1.8 - 2.1 | Moderate lipophilicity; 4-Cl increases permeability vs. H. |

| Electronic Effect | 4-Chloro (σp = 0.[1]23) | Electron-withdrawing; lowers pKa of the ring system, modulating H-bond strength.[1] |

Synthetic Protocols

The synthesis of 4-Chloro-1H-indazol-1-amine requires a disciplined approach to ensure regioselectivity (N1 vs. N2 amination).

Phase 1: Synthesis of the Parent 4-Chloro-1H-indazole

Prerequisite: This step constructs the bicyclic core from 3-chloro-2-methylaniline.

Reagents: 3-chloro-2-methylaniline, Acetic anhydride, Isoamyl nitrite, Potassium Acetate.[1] Mechanism: Diazotization followed by intramolecular cyclization (Jacobson indazole synthesis).[1]

-

Acetylation: Dissolve 3-chloro-2-methylaniline (1.0 eq) in chloroform with KOAc (1.2 eq). Add acetic anhydride (3.0 eq) dropwise at 0°C. Warm to RT and stir for 1h.

-

Cyclization: Heat the mixture to 60°C. Add isoamyl nitrite (2.0 eq) dropwise. Stir overnight.

-

Hydrolysis: Cool to 0°C. Add water/THF and LiOH (7.0 eq) to hydrolyze the N-acetyl group. Stir 3h.

-

Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Validation: 4-Chloro-1H-indazole appears as an orange/tan solid.[1] (LCMS: m/z 153 [M+H]⁺).

Phase 2: N-Amination to 4-Chloro-1H-indazol-1-amine

Critical Step: This introduces the hydrazine-like functionality.

Reagents: Hydroxylamine-O-sulfonic acid (HOSA), KOH, DMF.[1] Safety Warning: HOSA is corrosive.[1] The product is a hydrazine derivative; handle with care to avoid sensitization.[1]

-

Deprotonation: Dissolve 4-chloro-1H-indazole (1.0 eq) in DMF at 0°C. Add crushed KOH (5.0 eq) or NaH (1.2 eq). Stir for 30 min to generate the indazolyl anion. Note: The anion resides predominantly at N1 due to thermodynamic stability.

-

Amination: Add a solution of Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) in DMF dropwise over 20 min. Maintain temp < 10°C to prevent decomposition.[1]

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (the amine is more polar than the starting material).[1]

-

Quench & Isolation: Pour into ice water. The product may precipitate.[1] If not, extract with EtOAc.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).

-

Yield Expectation: 60–75%.

Scaffold Diversification & Logic

The true value of 4-Chloro-1H-indazol-1-amine lies in its ability to undergo cyclocondensation reactions. The N1-amine and C7a-N1 bond geometry allow for the formation of 5,6-fused tricyclic systems.

Visualization: The Divergent Synthesis Map

The following diagram illustrates how this scaffold serves as a hub for generating kinase-active libraries.

Caption: Divergent synthesis pathways from the N-amino scaffold to bioactive tricyclic cores.

Detailed Workflow for Tricyclic Synthesis

Target: 9-Chloro-[1,2,4]triazolo[1,5-b]indazole (Example of Product A). Rationale: This tricyclic system is an isostere of the adenosine moiety of ATP.[1]

-

Mix: Combine 4-Chloro-1H-indazol-1-amine (1.0 eq) with an appropriate nitrile (R-CN) or carboxylic acid anhydride.

-

Catalyst: For nitriles, use a basic catalyst (NaOMe).[1] For acids, use POCl₃ or PPA (Polyphosphoric acid) to drive dehydration.[1]

-

Heat: Heat to 100–120°C. The N-NH₂ group attacks the electrophilic carbon of the nitrile/acid, followed by intramolecular attack of the N2-nitrogen on the intermediate, closing the third ring.[1]

-

Result: A rigid, planar tricyclic system. The "4-chloro" of the starting material becomes the "9-chloro" of the tricycle, positioned to interact with the kinase hinge region or solvent front.

Pharmacological Rationale: The "4-Chloro" Effect

Why specifically the 4-chloro derivative? In kinase Structure-Activity Relationships (SAR), the 4-position of the indazole (which corresponds to the 9-position in the fused tricycle) plays a critical role.

The Gatekeeper Interaction

In many kinases (e.g., JNK, p38 MAPK), the ATP binding pocket contains a "gatekeeper" residue.[1]

-

Small Gatekeepers (Thr, Ala): Create a hydrophobic pocket behind the gatekeeper.[1]

-

The 4-Chloro Fit: The chlorine atom is lipophilic and sterically bulky enough to fill this pocket, often increasing potency by 10–100x compared to the unsubstituted hydrogen.

-

Selectivity: Larger gatekeepers (Met, Phe) will clash with the 4-chloro group.[1] Therefore, this scaffold is inherently selective for kinases with small gatekeeper residues.[1]

Metabolic Blocking

The C4 position is electron-rich in the parent indazole system and susceptible to oxidative metabolism (CYP450).

-

Chlorine Blockade: Substitution with chlorine blocks metabolic hydroxylation at this position, extending the half-life (

) of the molecule in vivo.[1]

Electronic Tuning

The electron-withdrawing nature of the chlorine (

-

Effect: This increases the acidity of the N-H (in non-fused derivatives) or alters the H-bond acceptor capability of the ring nitrogens, potentially strengthening interactions with the kinase hinge region backbone (e.g., Val, Leu residues).[1]

References

-

Meng, G., Yang, T., & Liu, Y. (2011).[1] An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International.[1]

-

BenchChem. (2025).[1] Discovery and Synthesis of Novel Indazole Derivatives.[1]

-

Venkanna, G., et al. (2023).[1] Synthesis and in Silico Studies of Some New 1,2,3‐Triazolyltetrazole Bearing Indazole Derivatives. Chemistry & Biodiversity.[1][2]

-

Tiwari-Woodruff, S., et al. (2025).[1][3][4] Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics.[1][5] Scientific Reports.[1][5][6]

-

Zhang, Z., et al. (2020).[1] Design, synthesis, and SAR of 3-vinylindazole derivatives as new selective Trk inhibitors.[1] European Journal of Medicinal Chemistry.[1]

Sources

- 1. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

Introduction: The Indazole Scaffold—A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the History and Discovery of N-Amino Indazole Derivatives

The indazole core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] First described by Emil Fischer in the late 19th century, this scaffold has evolved from a chemical curiosity to a "privileged structure" due to its versatile biological activities and its role as a key structural motif in numerous therapeutic agents.[3][4][5]

Indazoles exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less common 2H-indazole.[1][3] This structural feature, combined with the presence of two nitrogen atoms, allows for a rich variety of substitution patterns and intermolecular interactions, particularly hydrogen bonding.[6] Unlike many heterocyclic systems, the indazole ring is rare in nature, with only a few known natural products like Nigellicine, Nigeglanine, and Nigellidine.[4] This has made synthetic indazole derivatives a fertile ground for drug discovery.

The introduction of an amino group onto the indazole nitrogen (N-amino indazoles) or the core itself significantly enhances the scaffold's utility. These derivatives, particularly 3-aminoindazoles, serve as versatile synthons and are integral components of numerous potent and selective inhibitors targeting critical disease pathways, most notably in oncology.[7][8] This guide provides a comprehensive overview of the history, synthesis, and therapeutic application of N-amino indazole derivatives for researchers and drug development professionals.

A Historical Journey: From Core Synthesis to a Medicinal Chemistry Mainstay

The story of indazoles begins with the foundational work of German chemist Emil Fischer, who first reported the synthesis of an indazole derivative, indazolone, in 1880 by heating ortho-hydrazine benzoic acid.[3][5] This early work laid the groundwork for understanding the fundamental chemistry of this heterocyclic system. In the 1920s, Karl Von Auwers conducted extensive studies that were crucial in elucidating the tautomeric nature of the indazole ring, establishing the predominance of the 1H-tautomer.[5]

For many decades, research focused primarily on the synthesis and basic reactivity of the core scaffold. However, the latter half of the 20th century saw a paradigm shift. As the principles of rational drug design took hold, medicinal chemists began to recognize the indazole ring as an effective bioisostere for other key aromatic systems like indole and phenol.[4][6][9] This realization was a critical turning point. The indazole scaffold could mimic the hydrogen bonding patterns of indoles and phenols while often conferring superior metabolic stability and pharmacokinetic properties.[6] This discovery opened the floodgates for the incorporation of indazoles, and specifically N-amino indazoles, into drug discovery programs, leading to the development of a multitude of bioactive compounds.

Synthetic Methodologies: Crafting the N-Amino Indazole Core

The strategic synthesis of substituted N-amino indazoles is central to their application. Over the years, methodologies have evolved from classical condensation reactions to sophisticated metal-catalyzed C-H functionalization techniques.

Classic Route to 3-Aminoindazoles: The Nitrile-Hydrazine Cyclization

One of the most direct and widely used methods for synthesizing 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile (typically fluoro- or bromo-substituted) with hydrazine or a substituted hydrazine.[10] The reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) of the halide by hydrazine, followed by an intramolecular cyclization of the resulting hydrazino-benzonitrile intermediate onto the nitrile group.

The choice of an ortho-fluoro substituent is often preferred due to the high electronegativity of fluorine, which activates the aromatic ring toward nucleophilic attack. This method's robustness and the commercial availability of diverse starting materials make it a workhorse for generating a wide array of N1- and N2-substituted 3-aminoindazoles.[11]

Modern Advancements: Palladium-Catalyzed C-H Amination

A more recent and elegant approach leverages a palladium-catalyzed intramolecular C-H amination reaction. This two-step sequence, developed by Charette and colleagues, begins with readily available tertiary amides, offering a highly modular route to structurally diverse 3-aminoindazoles.[8]

-

Step 1: Aminohydrazone Formation: The tertiary amide is activated with trifluoromethanesulfonic anhydride (Tf2O), which facilitates a chemoselective nucleophilic attack by a hydrazide. This one-pot procedure efficiently generates the key aminohydrazone intermediate. The use of Tf2O is critical as it selectively activates the amide carbonyl for nucleophilic addition without promoting side reactions.

-

Step 2: Intramolecular C-H Amination: The aminohydrazone precursor undergoes cyclization via a palladium-catalyzed reaction that forms the N-N bond and constructs the pyrazole ring. A key advantage of this protocol is that it is often ligand-free, simplifying the reaction conditions and purification process.[1][8] This methodology represents a significant advance, enabling the synthesis of complex derivatives that may be inaccessible through classical routes.

Experimental Protocol: Synthesis of 3-Aminoindazoles via C-H Amination [8]

Step A: Synthesis of Aminohydrazone Intermediate

-

To a solution of the tertiary amide (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere (N2 or Ar), add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add a solution of the corresponding hydrazide (1.5 equiv) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting amide is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure aminohydrazone.

Step B: Palladium-Catalyzed Intramolecular Cyclization

-

In a sealed vial, combine the aminohydrazone (1.0 equiv), Pd(OAc)2 (10 mol %), and K2CO3 (2.0 equiv).

-

Add anhydrous toluene or dioxane (0.1 M) as the solvent.

-

Seal the vial and heat the mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the aminohydrazone.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Concentrate the filtrate and purify the crude residue by flash column chromatography to afford the desired 3-aminoindazole derivative.

Caption: Simplified binding mode of an N-amino indazole kinase inhibitor.

Quantitative Overview of Bioactive N-Amino Indazole Derivatives

The following table summarizes the activity of representative N-amino indazole derivatives against key protein kinase targets, illustrating the sub-nanomolar to low nanomolar potency frequently achieved with this scaffold.

| Compound/Drug | Target(s) | Reported Potency (IC50) | Therapeutic Area | Reference |

| Entrectinib | ALK, ROS1, TRK | ALK: 12 nM | Oncology (NSCLC) | [1] |

| Compound 7v | FGFR4WT, FGFR4V550L | 0.5 nM, 0.25 nM | Oncology (HCC) | [12] |

| Compound 114 | FGFR4 | 0.5 nM | Oncology | [3] |

| Compound 123 | Aurora A, Aurora B | 26 nM, 15 nM | Oncology | [1] |

Beyond Kinases: Targeting Immuno-Oncology Pathways

The application of the N-amino indazole scaffold is expanding beyond direct kinase inhibition. A notable emerging area is the targeting of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion. [13]Because the indazole ring is a bioisostere of the indole ring of tryptophan (the natural substrate for IDO1), substituted aminoindazoles have been designed as potent IDO1 inhibitors. These compounds aim to reverse tumor-induced immunosuppression, making cancer cells more susceptible to immune attack. This represents a strategic diversification of the scaffold's utility into the exciting field of cancer immunotherapy. [13]

Conclusion and Future Directions

From its initial synthesis over a century ago, the indazole nucleus has undergone a remarkable transformation. The strategic incorporation of the N-amino functional group has been a pivotal development, unlocking access to high-affinity ligands for some of the most challenging targets in drug discovery. The proven success of N-amino indazoles as kinase inhibitors, validated by approved drugs like Entrectinib, has cemented this scaffold's status as a privileged structure in medicinal chemistry.

The future for N-amino indazole derivatives remains bright. Key areas of ongoing research include:

-

Enhanced Selectivity: Designing next-generation inhibitors that can distinguish between closely related kinase family members to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Developing novel derivatives that can potently inhibit mutated forms of kinases that confer resistance to existing therapies. [12]3. New Therapeutic Applications: Expanding the utility of the scaffold beyond oncology into other areas such as inflammatory and neurodegenerative diseases.

-

Advanced Synthetic Methods: Further innovation in synthetic chemistry will enable more rapid and diverse access to novel N-amino indazole analogues, accelerating the drug discovery cycle. [3] The history of N-amino indazoles is a testament to the power of synthetic chemistry to drive therapeutic innovation. As our understanding of disease biology deepens, this versatile and potent scaffold is poised to remain at the forefront of drug design for years to come.

References

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.

- Indazole From Natural Resources And Biological Activity.

- Indazole derivatives as inhibitors of FGFR1.

-

Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]

-

ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

-

Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. National Center for Biotechnology Information. [Link]

-

Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry. [Link]

-

A Rational Synthesis of 2-Aminoindazole. Journal of Organic Chemistry. [Link]

-

Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. PubMed. [Link]

-

Rational synthesis of 2-aminoindazole. ACS Publications. [Link]

-

Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters. [Link]

-

Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Guide: 4-Chloro-1H-indazol-1-amine

Executive Summary

4-Chloro-1H-indazol-1-amine is a specialized, high-value heterocyclic building block used primarily as a precursor for fused nitrogen-rich systems (e.g., pyrazolo[1,5-a]pyrimidines) and as a directing group in C-H activation chemistries.

Unlike its "commodity" regioisomers—such as 4-chloro-1H-indazol-3-amine (a key intermediate for Lenacapavir) or 7-amine —the 1-amine variant is rarely available as a stock catalog item. This scarcity stems from the synthetic challenge of controlling N1- vs. N2-amination regioselectivity. Consequently, "price comparison" for this specific compound requires a Cost of Goods (COGS) analysis of Custom Synthesis vs. In-House Production, rather than a simple catalog search.

This guide provides the technical roadmap for procuring, synthesizing, and validating this compound to pharmaceutical standards.

Part 1: Market Landscape & Sourcing Strategy

The "Missing" Catalog Item

Researchers often confuse the 1-amine with more common isomers. It is critical to distinguish the target structure to avoid costly procurement errors.

| Compound Name | Structure Note | Availability | Primary Use |

| 4-Chloro-1H-indazol-1-amine | Target: Amino group on N1 nitrogen.[1] | Custom Synthesis Only | Fused heterocycle synthesis; N-N bond directing groups. |

| 4-Chloro-1H-indazol-3-amine | Amino group on C3 carbon.[2] | Commodity (High Availability) | Kinase inhibitors; HIV capsid inhibitors (Lenacapavir). |

| 4-Chloro-1H-indazol-7-amine | Amino group on C7 carbon.[] | Moderate Availability | Specialized kinase scaffolds. |

Procurement Decision Matrix

Since the 1-amine is not a stock item, you face a "Make vs. Buy" decision.

Option A: Custom Synthesis (Outsourced)

-

Typical Lead Time: 4–6 weeks.

-

Estimated Cost: $2,500–$4,000 per 10g (depending on purity specs).

-

Recommended Suppliers (Custom Synthesis Capabilities):

-

Tier 1 (Western Quality/IP Protection): Syngene, SpiroChem.

-

Tier 2 (Cost Efficiency): Enamine, WuXi AppTec (FTE model), Combi-Blocks (Custom division).

-

Option B: In-House Synthesis (The "Make" Protocol)

-

Starting Material: 4-Chloro-1H-indazole (CAS: 29274-24-6 or 131818-17-2).

-

Reagent Cost: <$300 for 100g scale.

-

Labor: High (requires difficult chromatographic separation of N1/N2 isomers).

Part 2: Technical Specifications & Synthesis Protocol

Core Challenge: Regioselectivity

The synthesis involves the direct N-amination of 4-chloroindazole. The indazole ring exists in a tautomeric equilibrium.[4] Amination typically yields a mixture of N1-amine (Target) and N2-amine (Impurity) , often in a 60:40 to 50:50 ratio. Separation of these isomers is the critical quality attribute (CQA).

Experimental Protocol: Electrophilic N-Amination

Reference Strategy adapted from standard N-amination protocols [1, 2].

Reagents:

-

Substrate: 4-Chloro-1H-indazole (1.0 eq)

-

Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq) or Monochloramine (NH₂Cl) generated in situ.

-

Base: KOH or NaH (excess).

-

Solvent: DMF or THF/DMF mixture.

Step-by-Step Workflow:

-

Deprotonation: Dissolve 4-chloroindazole in DMF at 0°C. Add crushed KOH (5.0 eq) or NaH (1.2 eq) portion-wise. Stir for 30 mins to form the indazolyl anion.

-

Amination: Add HOSA (1.5 eq) dissolved in DMF dropwise over 1 hour, maintaining temperature <10°C. The reaction is exothermic.

-

Quench: Stir at room temperature for 4–12 hours. Monitor by LCMS. You will observe two peaks with identical Mass (M+1 = 168.0).

-

Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification (The Critical Step):

-

Crude Profile: Mixture of N1-amine (Product) and N2-amine (Byproduct).

-

Separation: Flash Column Chromatography is required.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10, ramp to 60:40).

-

Elution Order: The N1-amine is typically less polar and elutes first (higher Rf) compared to the N2-amine, due to the "lone pair repulsion" effect in the N2 isomer making it more polar/basic. Verify this with NOE NMR.

-

Quality Control (QC) Parameters

| Test | Specification | Rationale |

| HPLC Purity | >98.0% (a/a) | Critical to ensure removal of N2-isomer. |

| 1H-NMR | Conforms | NOE Experiment Required: Irradiate the N-NH2 protons. If you see enhancement of the C7-H, it is the N1-amine . If you see enhancement of C3-H, it is the N2-amine. |

| Residual Solvent | DMF < 880 ppm | DMF poisons downstream Pd-catalysts in cross-coupling. |

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Regioselectivity Pathway

This diagram illustrates the bifurcation point where the impurity is generated and the purification logic.

Caption: Synthesis of 4-Chloro-1H-indazol-1-amine via HOSA amination, highlighting the critical separation of the N2-isomer byproduct.

Diagram 2: Procurement Decision Logic

A flowchart to guide the decision between buying custom synthesis or making it in-house.

Caption: Decision matrix for sourcing. In-house synthesis is viable only if high-performance purification (Flash/Prep-HPLC) is available.

Part 4: Downstream Application & Signaling Context[4]

While the 1-amine is a building block, its value lies in accessing Novel Kinase Inhibitor Scaffolds .

Application Case Study: Pyrazolo[1,5-a]pyrimidines The 1-amino group reacts with 1,3-dicarbonyls (e.g., acetylacetone) to close a second ring, forming a pyrazolo[1,5-a]pyrimidine. This scaffold is isosteric with the adenine core of ATP, making it a privileged structure for Type I Kinase Inhibitors targeting:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Angiogenesis inhibition.

-

FGFR (Fibroblast Growth Factor Receptor): Cancer cell proliferation.

Mechanism of Action (Structural): The 4-chloro substituent on the indazole ring (now position 8 or 9 in the fused system) serves as a handle for Suzuki-Miyaura coupling to introduce "tail" groups that extend into the kinase solvent-front pocket, improving selectivity.

References

-

Boron Molecular. (2024). 4-Chloro-1H-indazole Product Data. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

Sources

The Evolving Landscape of 4-Chloro-N-Aminoindazoles: A Technical Guide to Their Biological Activity Profile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 4-position, coupled with an amino functionality on the indazole nitrogen, gives rise to the 4-chloro-N-aminoindazole chemotype. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological activity profile of these compounds. We will delve into their emerging potential as anticancer, antimicrobial, and kinase-modulating agents. This guide will synthesize data from disparate studies on closely related analogs to build a cohesive profile, highlighting structure-activity relationships and mechanistic insights where available. Detailed experimental protocols and data visualization are provided to empower researchers in this promising field of drug discovery.

Introduction: The Strategic Importance of the 4-Chloro-N-Aminoindazole Scaffold